Heptafluoro-2,3,3-trichlorobutane

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest in several of the papers. For instance, a methodology for constructing a difluorospiro[3.3]heptane scaffold is developed, which is a conformationally restricted isostere of gem-difluorocycloalkanes . This indicates that the synthesis of complex fluorinated structures is feasible and can be achieved through convergent synthesis strategies. Although not directly related to heptafluoro-2,3,3-trichlorobutane, this approach could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structures of fluorinated compounds are often unique due to the presence of fluorine atoms. For example, the X-ray crystal structure of heptafluorocyclobutanol shows the influence of fluorine atoms on the molecular geometry . This suggests that the molecular structure of heptafluoro-2,3,3-trichlorobutane would also be significantly influenced by its fluorine and chlorine substituents, potentially leading to unique chemical and physical properties.

Chemical Reactions Analysis

The papers describe various reactions involving fluorinated compounds. For instance, hexafluorobut-2-yne undergoes oxidative addition to transition metal complexes, forming adducts with iron and ruthenium . Similarly, hexafluorobicyclo[2.2.1]heptadiene reacts with transition metal complexes to form stable adducts . These studies indicate that fluorinated compounds, such as heptafluoro-2,3,3-trichlorobutane, may also participate in complex reactions with transition metals, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. For example, the synthesis of 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione demonstrates peculiar tautomeric features in various solvents . This implies that heptafluoro-2,3,3-trichlorobutane could also exhibit unique solvent interactions and tautomeric behavior. Additionally, the thermolysis of hexafluorobicyclo[2.2.1]heptadiene results in the formation of tetrafluorebenzene and octafluorocyclobutane , suggesting that the thermal stability and decomposition products of heptafluoro-2,3,3-trichlorobutane would be of interest for further study.

Aplicaciones Científicas De Investigación

1. Telomerization Reactions in Polymer Synthesis

Heptafluoro-2,3,3-trichlorobutane is involved in telomerization reactions, essential in synthesizing models for fluorocarbon polymers. These reactions, including those with 1,1-difluoroethylene and tetrafluoroethylene, are crucial for creating models that further our understanding and development of fluorocarbon polymer systems (Chambers et al., 1964).

2. Organic Synthesis Intermediates

In organic synthesis, heptafluoro-2,3,3-trichlorobutane is used as an intermediate compound. For example, it plays a role in the formation of 2,2-difluorosuccinic acid, highlighting its significance in creating various organic compounds through different synthetic pathways (Raasch & Castle, 2003).

3. Spectrofluorimetry in Environmental Analysis

The compound is used in spectrofluorimetry, specifically high-resolution spectrofluorimetry at low temperatures, for identifying polycyclic aromatic hydrocarbons derived from triterpene in marine and terrestrial sediments. This application is vital in geochemical environmental studies (Ewald et al., 1983).

4. Study of Conformational Equilibria

Heptafluoro-2,3,3-trichlorobutane aids in studying the vibrational spectra and conformations of polyhalogenated cyclobutanes. This research provides insights into the conformational equilibrium and enthalpy differences in various substituted cyclobutanes, crucial for understanding molecular structure and reactivity (Braude et al., 1990).

Safety And Hazards

Propiedades

IUPAC Name |

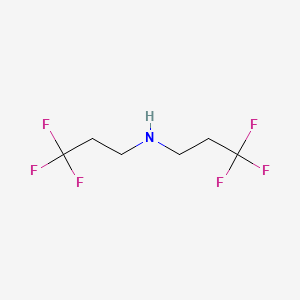

2,2,3-trichloro-1,1,1,3,4,4,4-heptafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl3F7/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGMWBFCBUKITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871633 | |

| Record name | 2,2,3-Trichloroheptafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 4 deg C; [Alfa Aesar MSDS] Ethereal odor; [Halocarbon MSDS] | |

| Record name | 2,2,3-Trichloroheptafluorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Heptafluoro-2,3,3-trichlorobutane | |

CAS RN |

335-44-4 | |

| Record name | 2,2,3-Trichloro-1,1,1,3,4,4,4-heptafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 335-44-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,3-Trichloroheptafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.